molecular formula C10H11BrN2 B594477 5-Bromo-1-isopropyl-1H-indazole CAS No. 1280786-83-5

5-Bromo-1-isopropyl-1H-indazole

Cat. No.: B594477
CAS No.: 1280786-83-5
M. Wt: 239.116
InChI Key: ZHTBELQDIVCDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-isopropyl-1H-indazole: is a chemical compound belonging to the indazole family, characterized by the presence of a bromine atom at the 5-position and an isopropyl group at the 1-position of the indazole ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-isopropyl-1H-indazole typically involves the bromination of 1-isopropylindazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-isopropyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-isopropylindazole or 5-thio-1-isopropylindazole can be formed.

    Oxidation Products: Oxidation can lead to the formation of 5-bromo-1-isopropylindazole-3-carboxylic acid.

    Reduction Products: Reduction can yield 5-bromo-1-isopropylindazole-3-ol.

Scientific Research Applications

Chemistry: 5-Bromo-1-isopropyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. It has shown promise in the development of new therapeutic agents targeting various diseases.

Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers are exploring its use in developing new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

    5-Bromoindazole: Lacks the isopropyl group, which can affect its reactivity and biological activity.

    1-Isopropylindazole: Lacks the bromine atom, which can influence its chemical properties and reactivity.

    5-Chloro-1-isopropylindazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.

Uniqueness: 5-Bromo-1-isopropyl-1H-indazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, offering opportunities for developing new synthetic methodologies and therapeutic agents.

Properties

IUPAC Name

5-bromo-1-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTBELQDIVCDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682068
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-83-5
Record name 5-Bromo-1-(1-methylethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-isopropylindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.